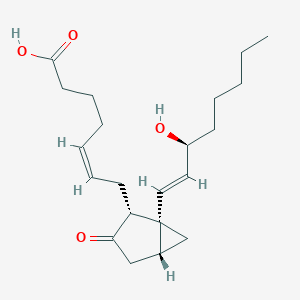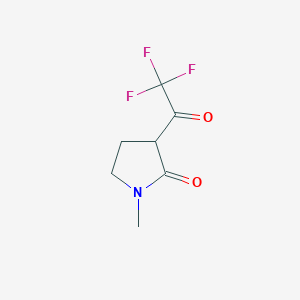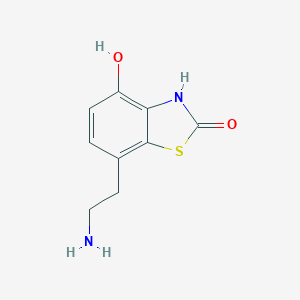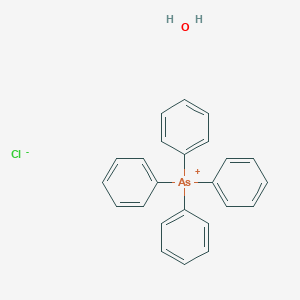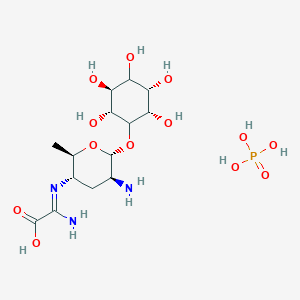
Kasugamycin phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kasugamycin phosphate is an aminoglycoside antibiotic that is commonly used in scientific research. It was first isolated from Streptomyces kasugaensis in 1965 and has since been synthesized in the laboratory. Kasugamycin phosphate is known for its ability to inhibit protein synthesis in bacteria, making it a valuable tool in the study of bacterial physiology and biochemistry.
作用機序
Kasugamycin phosphate inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. This prevents the binding of aminoacyl-tRNA to the ribosome, effectively halting protein synthesis. Kasugamycin phosphate is selective for bacterial ribosomes, making it a useful tool for studying bacterial protein synthesis.
Biochemical and Physiological Effects
The inhibition of protein synthesis by kasugamycin phosphate has a number of biochemical and physiological effects on bacterial cells. These include the accumulation of uncharged tRNA molecules, the activation of the stringent response, and the induction of stress responses. These effects can be studied in detail using kasugamycin phosphate as a tool.
実験室実験の利点と制限
Kasugamycin phosphate has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available from commercial sources. It is also highly selective for bacterial ribosomes, making it a useful tool for studying bacterial physiology and biochemistry. However, there are some limitations to the use of kasugamycin phosphate in lab experiments. It can be toxic to eukaryotic cells, limiting its use in certain types of experiments. It is also relatively expensive compared to other antibiotics.
将来の方向性
There are a number of future directions for research involving kasugamycin phosphate. One area of interest is the development of new antibiotics based on the structure of kasugamycin. Another area of interest is the study of the molecular mechanisms underlying the selective binding of kasugamycin to bacterial ribosomes. Finally, there is interest in the use of kasugamycin as a tool for studying the role of protein synthesis in bacterial pathogenesis.
合成法
Kasugamycin phosphate can be synthesized in the laboratory using a number of different methods. One common method involves the reaction of kasugamycin with phosphoric acid to form the phosphate salt. This method is relatively simple and yields a high purity product.
科学的研究の応用
Kasugamycin phosphate is widely used in scientific research as a tool to study bacterial physiology and biochemistry. It is often used to inhibit protein synthesis in bacteria, allowing researchers to study the effects of this inhibition on various cellular processes. Kasugamycin phosphate is also used as a selective agent in bacterial transformation experiments, allowing researchers to select for cells that have taken up a plasmid containing a gene of interest.
特性
CAS番号 |
101651-86-9 |
|---|---|
製品名 |
Kasugamycin phosphate |
分子式 |
C14H28N3O13P |
分子量 |
477.36 g/mol |
IUPAC名 |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;phosphoric acid |
InChI |
InChI=1S/C14H25N3O9.H3O4P/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H3,1,2,3,4)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1 |
InChIキー |
RBXKKZZNSAFMKD-YZKQBBCCSA-N |
異性体SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
正規SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
関連するCAS |
6980-18-3 (Parent) |
同義語 |
kasugamycin phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



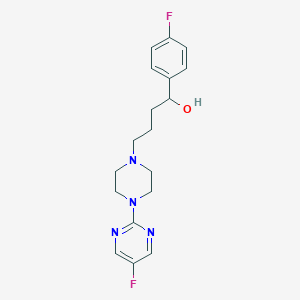
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)


